molecular formula C20H17N5O4 B10878678 Methyl 7-(3-methoxyphenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(3-methoxyphenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B10878678
M. Wt: 391.4 g/mol
InChI Key: MINCTYVMNZSGII-UHFFFAOYSA-N
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Description

Methyl 6-benzoyl-7-(3-methoxyphenyl)-4,7-dihydro[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate is a complex heterocyclic compound. It features a tetrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of benzoyl and methoxyphenyl groups further enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-benzoyl-7-(3-methoxyphenyl)-4,7-dihydro[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzoyl-substituted hydrazine with a methoxyphenyl-substituted nitrile, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-benzoyl-7-(3-methoxyphenyl)-4,7-dihydro[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The benzoyl and methoxyphenyl groups can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Methyl 6-benzoyl-7-(3-methoxyphenyl)-4,7-dihydro[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory, antiviral, and anticancer activities.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-benzoyl-7-(3-methoxyphenyl)-4,7-dihydro[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cells.

    Triazolo[1,5-a]pyrimidine: Exhibits neuroprotective and anti-inflammatory properties.

Uniqueness

Methyl 6-benzoyl-7-(3-methoxyphenyl)-4,7-dihydro[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzoyl and methoxyphenyl groups, along with the tetrazolo[1,5-a]pyrimidine core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H17N5O4

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 6-benzoyl-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C20H17N5O4/c1-28-14-10-6-9-13(11-14)17-15(18(26)12-7-4-3-5-8-12)16(19(27)29-2)21-20-22-23-24-25(17)20/h3-11,17H,1-2H3,(H,21,22,24)

InChI Key

MINCTYVMNZSGII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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